molecular formula C23H48ClNO2 B099513 Bis(2-hydroxyethyl)methyloleylammonium chloride CAS No. 18448-65-2

Bis(2-hydroxyethyl)methyloleylammonium chloride

Cat. No. B099513
CAS RN: 18448-65-2
M. Wt: 406.1 g/mol
InChI Key: RBRXPPLNXDVMKG-GMFCBQQYSA-M
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Description

Bis(2-hydroxyethyl)methyloleylammonium chloride is a chemical compound with the molecular formula C₂₃H₄₈ClNO₂ . It has a mass of 405.337±0 dalton . The compound is also known as a type of chemical entity and a subclass of a chemical compound .


Molecular Structure Analysis

The molecular structure of Bis(2-hydroxyethyl)methyloleylammonium chloride consists of a long alkyl chain, two hydroxyethyl groups, a methyl group, and a chloride ion . The canonical SMILES representation is CCCCCCCCC=CCCCCCCCC [N+] © (CCO)CCO. [Cl-] and the isomeric SMILES representation is CCCCCCCC/C=C\CCCCCCCC [N+] © (CCO)CCO. [Cl-] .

Scientific Research Applications

1. Applications in Agriculture and Weed Control

Bis(2-hydroxyethyl)methyloleylammonium chloride has been studied for its efficacy in agriculture, particularly in weed control. Marcinkowska et al. (2017) found that certain quaternary ammonium salts, including bis(2-hydroxyethyl)methyloleylammonium chloride, exhibited effective weed control when used as herbicidal ionic liquids. These compounds showed better or similar efficacy compared to commercial herbicide formulations, indicating their potential in agricultural applications (Marcinkowska et al., 2017).

2. Impact on Reproductive Health

Research by Lu et al. (2019) demonstrated the impact of Bis(2-ethylhexyl) phthalate (a similar compound to bis(2-hydroxyethyl)methyloleylammonium chloride) on reproductive health. The study showed that exposure to this compound in mice reduced the maturation and fertilization capabilities of oocytes, highlighting potential reproductive risks associated with this class of chemicals (Lu et al., 2019).

3. Potential in Microbicide Development

Bis(2-hydroxyethyl)methyloleylammonium chloride has been explored for its potential use in developing microbicides. Wong et al. (2002) synthesized various hydroxylated cationic surfactants, including compounds similar to bis(2-hydroxyethyl)methyloleylammonium chloride, and evaluated their spermicidal and anti-HIV properties. The study indicated that these compounds could be promising candidates for contraceptive microbicide development (Wong et al., 2002).

4. Use in Polymeric Materials

In the field of materials science, bis(2-hydroxyethyl)methyloleylammonium chloride and related compounds have been investigated for their potential use in polymeric materials. For instance, Tan et al. (2013) studied the synthesis and characteristics of pH-sensitive hydrogels, which could be used for drug delivery systems (Tan et al., 2013).

Safety And Hazards

When handling Bis(2-hydroxyethyl)methyloleylammonium chloride, it’s important to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .

properties

IUPAC Name

bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1/b11-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXPPLNXDVMKG-GMFCBQQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051818
Record name (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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Product Name

Bis(2-hydroxyethyl)methyloleylammonium chloride

CAS RN

18448-65-2
Record name 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)-
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Record name Bis(2-hydroxyethyl)methyloleylammonium chloride
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Record name 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(hydroxyethyl)methyloleylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-HYDROXYETHYL)METHYLOLEYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Pernak, DK Kaczmarek, T Rzemieniecki… - Journal of agricultural …, 2020 - ACS Publications
Dicamba is a widely applied herbicide for crop protection and has potential for volatility. New formulations containing dicamba with greatly reduced volatility, introduced to the market in …
Number of citations: 28 pubs.acs.org
M Niemczak, A Biedziak, K Czerniak, K Marcinkowska - Tetrahedron, 2017 - Elsevier
In this study, a series of new 2-(2,4-dichlorophenoxy)propionate-based herbicidal ionic liquids (HILs), incorporating well-known, commercially available tetraalkylammonium cations, …
Number of citations: 33 www.sciencedirect.com
FA Cajamarca, CRT Tarley - Separations, 2022 - mdpi.com
Ion-imprinted polymers (IIPs) have been widely used in different fields of Analytical Sciences due to their intrinsic selective properties. However, the success of chemical imprinting in …
Number of citations: 1 www.mdpi.com

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